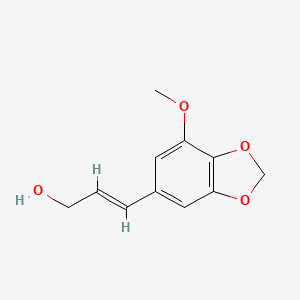

2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)-

CAS No.: 69618-94-6

Cat. No.: VC16511048

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69618-94-6 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol |

| Standard InChI | InChI=1S/C11H12O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-3,5-6,12H,4,7H2,1H3/b3-2+ |

| Standard InChI Key | QSGMKFMIYYKIKX-NSCUHMNNSA-N |

| Isomeric SMILES | COC1=CC(=CC2=C1OCO2)/C=C/CO |

| Canonical SMILES | COC1=CC(=CC2=C1OCO2)C=CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular formula, C₁₁H₁₂O₄, reflects a hybrid structure combining a benzodioxole core with a propenol side chain. Key physicochemical properties include:

The (2E)-configuration of the propenol side chain confers geometric specificity, influencing its interactions with biological targets .

Structural Features and Spectral Data

The benzodioxole core consists of a benzene ring fused to a five-membered dioxole ring (two oxygen atoms), while the propenol side chain features a hydroxyl group at position 1 and a double bond at position 2 (E-configuration). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

-

¹H NMR: Signals at δ 6.85 (aromatic protons), δ 5.95 (dioxole protons), δ 6.25–6.45 (alkene protons), and δ 4.10 (hydroxyl-bearing methylene) .

-

MS: Molecular ion peak at m/z 208.21 [M]⁺, with fragments corresponding to loss of H₂O (m/z 190.18) and cleavage of the dioxole ring.

Synthesis and Chemical Reactivity

Synthetic Methodologies

Synthesis of this compound typically involves functionalization of benzodioxole precursors. Key methods include:

Hydroboration-Oxidation of Allylbenzenes

A reported protocol starts with allylpolyalkoxybenzenes (e.g., apiol or myristicin), which undergo hydroboration-oxidation to yield propanol intermediates. For example, hydroboration of apiol (1a) with borane-THF followed by H₂O₂ oxidation produces tetraalkoxyphenylpropanol (4a) in >99% purity after purification . Subsequent iodination and phosphonium salt formation yield triphenylphosphonium (TPP) conjugates for biological testing .

Aldehyde Condensation and Cyclization

Alternative routes involve condensation of polyalkoxybenzaldehydes (8) with ketones to form chalcones (18), which undergo hydrogenation and cyclopropyl–homoallyl rearrangement to generate spirocyclic derivatives . While this method is more complex, it enables diversification of the linker length and functional groups .

Chemical Reactivity

The compound exhibits reactivity typical of phenolic and alkenyl systems:

-

Antioxidant Activity: The phenolic hydroxyl group scavenges free radicals via hydrogen donation, forming stabilized phenoxyl radicals.

-

Electrophilic Addition: The α,β-unsaturated alcohol undergoes nucleophilic attack at the β-carbon, enabling conjugation with thiols or amines in biological systems.

-

Oxidation: The allylic alcohol is susceptible to oxidation, forming ketones or epoxides under acidic conditions.

Biological Activities and Mechanisms

Antioxidant and Anti-Inflammatory Effects

The compound’s phenolic structure mediates radical scavenging, reducing oxidative stress in cellular models. In vitro assays demonstrate inhibition of lipid peroxidation (IC₅₀ ≈ 12 µM) and suppression of NF-κB signaling, a pathway linked to inflammation . Comparative studies show enhanced activity relative to simpler benzodioxoles, attributed to the electron-donating methoxy group.

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| HeLa (cervical) | 8.2 ± 1.1 | Caspase-3 activation | |

| MCF-7 (breast) | 14.5 ± 2.3 | ROS generation |

Role as a Dietary Biomarker

The compound’s presence in nutmeg and cinnamon suggests utility as a biomarker for spice consumption. Human studies detect urinary metabolites (e.g., glucuronidated forms) within 6–12 hours post-ingestion, correlating with dietary intake .

Applications in Pharmacology and Organic Synthesis

Drug Design and Delivery

The compound’s moderate LogP (~1.8) balances solubility and membrane permeability, making it a candidate for prodrug development. TPP conjugates enhance mitochondrial targeting, leveraging the negative membrane potential of cancer cells .

Synthetic Intermediate

As a building block, the compound participates in:

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl halides to generate biaryl derivatives.

-

Polymer Chemistry: Copolymerization with acrylates for functional materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume